

# A Cross-Species Comparative Analysis of SUVN-911 Pharmacokinetics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SUVN-911

Cat. No.: B2948740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of **SUVN-911**, a novel  $\alpha 4\beta 2$  nicotinic acetylcholine receptor (nAChR) antagonist, across different species. To offer a comprehensive perspective, the pharmacokinetic profile of **SUVN-911** is also compared with Varenicline, an established  $\alpha 4\beta 2$  nAChR partial agonist. This document is intended to support research and development efforts by presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

## Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of **SUVN-911** and Varenicline in humans and rats. These data facilitate a direct comparison of drug absorption, distribution, metabolism, and excretion (ADME) profiles across species and between the two compounds.

Table 1: Pharmacokinetic Parameters of **SUVN-911**

| Parameter                           | Human (Healthy Volunteers)                                                                                                                                                                                                                                                                                                                                    | Rat                                                                                   |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Dose                                | Single Ascending Doses (0.5, 6, 15, 30, 60 mg), Multiple Ascending Doses (15, 30, 45 mg)[1]                                                                                                                                                                                                                                                                   | 3 mg/kg (oral)[2]                                                                     |
| Cmax (Maximum Plasma Concentration) | More than dose-proportional increase with single and multiple doses[1][3]                                                                                                                                                                                                                                                                                     | Data not available                                                                    |
| Tmax (Time to Cmax)                 | Data not available                                                                                                                                                                                                                                                                                                                                            | Data not available                                                                    |
| AUC (Area Under the Curve)          | More than dose-proportional increase with single and multiple doses[1][3]                                                                                                                                                                                                                                                                                     | 3507 ng*h/mL[2]                                                                       |
| t1/2 (Half-life)                    | Data not available                                                                                                                                                                                                                                                                                                                                            | 3.34 hours[2]                                                                         |
| Oral Bioavailability                | Data not available                                                                                                                                                                                                                                                                                                                                            | Described as "excellent"[3][4]                                                        |
| Key Observations                    | <ul style="list-style-type: none"><li>- Nonlinear pharmacokinetics with accumulation upon multiple dosing.[1]</li><li>- Urinary excretion is an insignificant elimination pathway.[1]</li><li>- Sex-dependent pharmacokinetics observed, with higher exposure in females.[1]</li><li>- No significant effect of food or age on pharmacokinetics.[4]</li></ul> | <ul style="list-style-type: none"><li>- Good brain penetration reported.[3]</li></ul> |

Table 2: Pharmacokinetic Parameters of Varenicline

| Parameter                           | Human (Healthy Smokers)                                                | Rat                                                                                           |
|-------------------------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Dose                                | 1 mg (oral)                                                            | 10 mg/kg (oral) <a href="#">[5]</a>                                                           |
| Cmax (Maximum Plasma Concentration) | 4.63 ng/mL <a href="#">[6]</a>                                         | 749.0 ng/mL <a href="#">[5]</a>                                                               |
| Tmax (Time to Cmax)                 | 3.0 hours <a href="#">[6]</a>                                          | 1 hour <a href="#">[5]</a>                                                                    |
| AUC (Area Under the Curve)          | Data not available                                                     | Data not available                                                                            |
| t1/2 (Half-life)                    | ~24 hours                                                              | Data not available                                                                            |
| Oral Bioavailability                | High                                                                   | Data not available                                                                            |
| Key Observations                    | - Linear pharmacokinetics.<br>- Primarily excreted unchanged in urine. | - Significant central nervous system (CNS) effects observed at this dose. <a href="#">[5]</a> |

## Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of **SUVN-911** and Varenicline.

### SUVN-911 Human Pharmacokinetic Studies

Two Phase I clinical trials (NCT03155503 and NCT03551288) were conducted to evaluate the safety, tolerability, and pharmacokinetics of **SUVN-911** in healthy subjects.[\[1\]](#)

- Study Design:
  - Study 1 (Single and Multiple Ascending Dose): A randomized, double-blind, placebo-controlled study in healthy male subjects.[\[1\]](#)
    - Single ascending doses of 0.5, 6, 15, 30, and 60 mg were administered.[\[1\]](#)
    - Multiple ascending doses of 15, 30, and 45 mg were administered daily for 14 days.[\[1\]](#)
  - Study 2 (Food, Sex, and Age Effect): An open-label, single-dose (30 mg) study to evaluate the effects of food, sex, and age on the pharmacokinetics of **SUVN-911**.[\[1\]](#)

- Sample Collection: Blood and urine samples were collected at predetermined time points to measure the concentrations of **SUVN-911**.
- Analytical Method: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of **SUVN-911** in human plasma and urine.<sup>[3]</sup> The method was linear from 0.020 to 50 ng/mL in plasma and 5 to 5000 ng/mL in urine.<sup>[3]</sup>

## Varenicline Human Pharmacokinetic Study

A Phase I, open-label, randomized, single-center, 2-way crossover study (NCT04072146) was conducted to evaluate the relative bioavailability of intranasal and oral Varenicline.<sup>[6]</sup>

- Study Design: Healthy participants were randomized to receive a single oral dose of 1 mg Varenicline or a single intranasal dose.<sup>[6]</sup> After a washout period, participants crossed over to the alternate treatment.<sup>[6]</sup>
- Sample Collection: Plasma samples were collected for up to 6 days after each dose.<sup>[6]</sup>
- Data Analysis: Pharmacokinetic parameters were estimated using noncompartmental analysis.<sup>[6]</sup>

## Preclinical Pharmacokinetic Study in Rats (General Protocol)

While specific details for the **SUVN-911** rat pharmacokinetic study are not fully available, a general protocol for oral bioavailability studies in rats is described below.

- Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
- Administration: The test compound is administered orally via gavage.
- Dose Formulation: The compound is typically dissolved or suspended in a suitable vehicle.
- Blood Sampling: Blood samples are collected serially from the tail vein or via a cannula at predetermined time points post-dosing.

- Sample Processing and Analysis: Plasma is separated by centrifugation, and drug concentrations are determined using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

## Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of  $\alpha 4\beta 2$  nAChR antagonists and the typical workflows for preclinical and clinical pharmacokinetic studies.



[Click to download full resolution via product page](#)*Signaling Pathway of  $\alpha 4\beta 2$  nAChR Antagonists*

## Experimental Workflow: Preclinical Oral Pharmacokinetics in Rats

[Click to download full resolution via product page](#)*Preclinical Oral Pharmacokinetics Workflow*

## Experimental Workflow: Phase I Clinical Pharmacokinetic Study

[Click to download full resolution via product page](#)*Phase I Clinical Pharmacokinetic Study Workflow***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, Tolerability, and Pharmacokinetics of Ropanicant (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor ( $\alpha 4\beta 2$  nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. suven.com [suven.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Phase I, Open-label, Randomized, 2-Way Crossover Study to Evaluate the Relative Bioavailability of Intranasal and Oral Varenicline - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Cross-Species Comparative Analysis of SUVN-911 Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2948740#cross-species-comparison-of-suvn-911-pharmacokinetics]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)